molecular formula C12H16N2O4 B2731127 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide CAS No. 1788847-44-8

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2731127
CAS No.: 1788847-44-8
M. Wt: 252.27
InChI Key: YXUOTMUTRMIOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is an organic compound with the molecular formula C19H23N3O3. It is a white crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide. This compound is known for its strong reducing and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-phenylethylamine with oxalyl chloride to form the corresponding oxalamide. This intermediate is then reacted with 2-methoxybenzaldehyde under appropriate conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
  • N1-(2-methoxyphenyl)-N4-hexylpiperazine
  • 2-(4-methoxyphenyl)ethylamine

Uniqueness

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual methoxy groups enhance its solubility in organic solvents and contribute to its strong reducing and antioxidant capabilities .

Properties

IUPAC Name

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-9-6-4-3-5-8(9)10(18-2)7-14-12(16)11(13)15/h3-6,10H,7H2,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUOTMUTRMIOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.